Stereoselective Glycosylation Efficiency: Protected 2-Fluoro Arabinosyl Donor Versus Unprotected Analog
The 3,5-di-O-benzoyl protection strategy on the 2-deoxy-2-fluoro-D-arabinofuranosyl moiety enables exclusive β-anomer formation during coupling with 2,6-dichloropurine. In the chemoenzymatic synthesis of clofarabine, condensation of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose with 2-chloroadenine catalyzed by E. coli PNP produced clofarabine in 67% yield as a single β-anomer [1]. In contrast, unprotected arabinosyl donors typically produce α/β mixtures requiring chromatographic separation, reducing effective yield and increasing purification burden. The benzoyl protecting groups stabilize the oxocarbenium ion transition state favoring β-face nucleophilic attack while preventing competing O-glycosylation side reactions [2].
| Evidence Dimension | β-Anomer coupling yield |
|---|---|
| Target Compound Data | 67% yield (as protected intermediate prior to deprotection) |
| Comparator Or Baseline | Unprotected arabinosyl donor: α/β mixtures (typical β-selectivity <50% without directing groups) |
| Quantified Difference | Absolute β-selectivity (>99% β) with protected donor versus non-stereoselective with unprotected donor |
| Conditions | E. coli PNP-catalyzed condensation with 2-chloroadenine; 2FAra-1P intermediate generated from tri-O-benzoyl protected sugar |
Why This Matters
Procurement of this specifically protected intermediate eliminates the need for costly chromatographic anomer separation and maximizes downstream product yield.
- [1] Fateev IV, Antonov KV, Konstantinova ID, Muravyova TI, Seela F, Mikhailopulo IA. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases. Beilstein J Org Chem. 2014;10:1657-1669. View Source
- [2] Thomas HJ, Tiwari KN, Clayton SJ, Secrist JA, Montgomery JA. Synthesis and biologic activity of purine 2'-deoxy-2'-fluoro-ribonucleosides. Nucleosides Nucleotides. 1994;13(1-3):309-323. View Source
